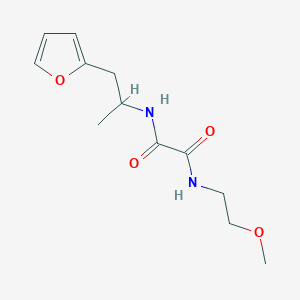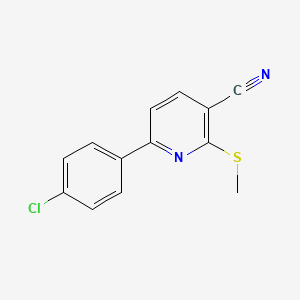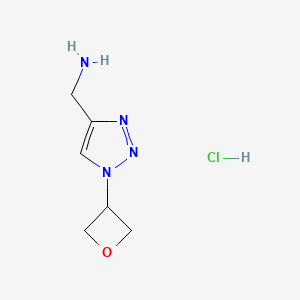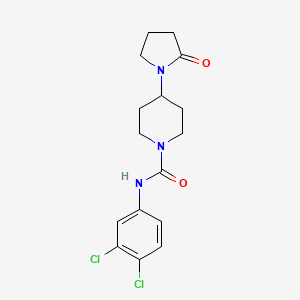
N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as MBMNPO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxalamide family, which is known for its diverse biological activities.
科学的研究の応用
Inhibition of Nucleoside Transport
One application involves the inhibition of nucleoside transport proteins, such as ENT1. Research has shown that substituting the ribose moiety of known inhibitors with substituted benzyl groups, including methoxy and nitro functionalities, can result in compounds with lower polarity and potentially better oral absorption and CNS penetration. This approach yielded compounds with affinities for ENT1 in the low nanomolar range, highlighting the potential for developing more efficacious nucleoside transport inhibitors (R. A. Tromp et al., 2004).
Polymer Interactions
Another application is in the field of polymer science, where novel cationic polymers have been synthesized for interactions with DNA and bacterial cells. These polymers can switch from a cationic to a zwitterionic form upon irradiation, demonstrating a potential for controlled release and antibacterial applications (Patrik Sobolčiak et al., 2013).
Corrosion Inhibition
Research has also explored the use of Schiff bases containing methoxy and nitro substitutes as corrosion inhibitors for mild steel. These compounds showed effective inhibition in acidic solutions, with performance influenced by the nature of the substituents. The findings suggest applications in metal protection and preservation (H. Heydari et al., 2018).
Synthesis and Characterization of Complexes
Studies on the synthesis and characterization of mono- and dinuclear Ni(II) complexes with quinazoline-type ligands have been conducted. These complexes have shown diverse applications, including spectroscopic, electrochemical, thermal, and antimicrobial studies, underscoring the versatility of nitrophenyl and methoxybenzyl substituted compounds in coordination chemistry (Lan‐Qin Chai et al., 2017).
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-9-13(20(23)24)7-8-14(11)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAFGSJAVGUHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2762654.png)


![N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2762659.png)
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B2762661.png)


![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)


![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)

![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)
![N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2762674.png)